2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but different physical properties.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
89444-90-6 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-(3-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-7-5-6-11(10-7)8(12)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
RBSFZHAKSJATCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
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